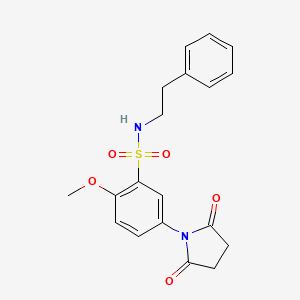
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide, also known as SU6656, is a potent inhibitor of Src family kinases. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders.
Mechanism of Action
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide acts as a competitive inhibitor of Src kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and subsequent activation of signaling pathways involved in disease progression. 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of various Src kinases including Src, Yes, Fyn, and Lyn.
Biochemical and Physiological Effects:
Inhibition of Src kinases by 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to reduced tumor growth and metastasis. In osteoclasts, 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit bone resorption, making it a potential therapeutic agent for osteoporosis. In neuronal cells, 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its potency and specificity for Src kinases. This allows for the selective inhibition of Src kinases without affecting other kinases or cellular processes. However, one of the limitations of using 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide in scientific research. One potential area of research is the development of more potent and selective inhibitors of Src kinases. Another area of research is the identification of novel targets and signaling pathways regulated by Src kinases. Finally, the therapeutic potential of 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide in various diseases such as cancer, osteoporosis, and Alzheimer's disease needs to be further explored in preclinical and clinical studies.
Synthesis Methods
The synthesis of 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide involves a multistep process starting from commercially available starting materials. The key steps involve the formation of an intermediate pyrrolidine ring and the subsequent attachment of the phenylethyl and benzenesulfonamide groups. The final product is obtained after purification and characterization by various analytical techniques.
Scientific Research Applications
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit Src kinases. Src kinases are involved in various cellular processes such as cell proliferation, differentiation, migration, and survival. Aberrant activation of Src kinases has been implicated in the development and progression of several diseases including cancer, osteoporosis, and Alzheimer's disease. 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of Src kinases both in vitro and in vivo, making it a valuable tool for studying the role of Src kinases in disease pathogenesis.
properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-methoxy-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-16-8-7-15(21-18(22)9-10-19(21)23)13-17(16)27(24,25)20-12-11-14-5-3-2-4-6-14/h2-8,13,20H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTBHOGFUONZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate](/img/structure/B5224772.png)
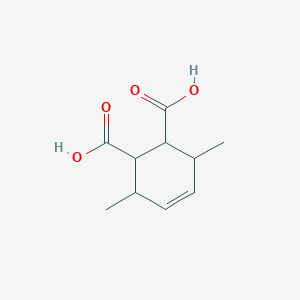
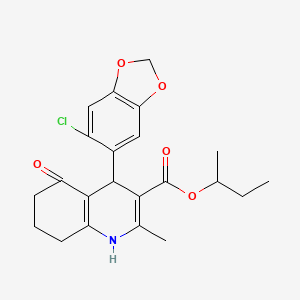

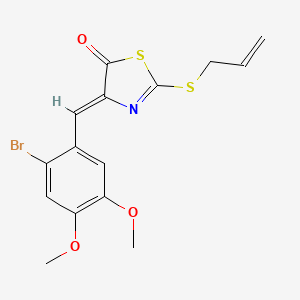
![N-allyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5224806.png)
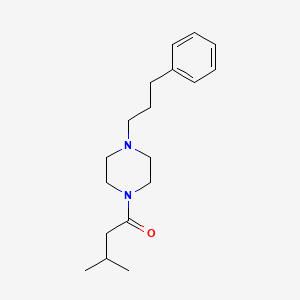
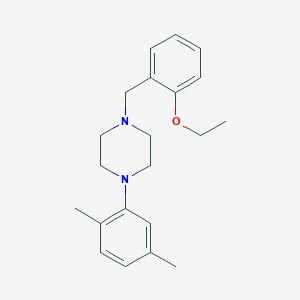
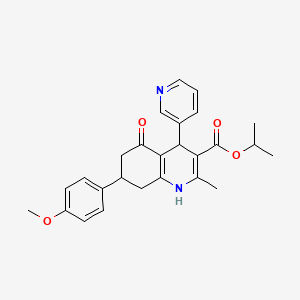
![N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B5224839.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B5224858.png)
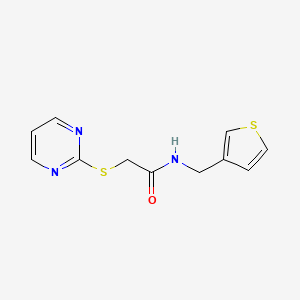
![2-{[2-(4-nitrophenyl)acetyl]amino}ethyl acetate](/img/structure/B5224871.png)
![8-chloro-2-(4-ethylphenyl)-N'-[1-(5-methyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5224875.png)